Cas no 2229654-69-5 (6-(4-fluorophenyl)hex-3-en-2-one)

6-(4-fluorophenyl)hex-3-en-2-one is a versatile organic compound with a unique 4-fluorophenyl substituent. It offers excellent stability and high purity, making it suitable for various synthetic applications. Its double bond and ketone functional groups facilitate efficient transformations in organic synthesis, providing researchers with a valuable building block for the creation of complex molecules.
6-(4-fluorophenyl)hex-3-en-2-one structure
2229654-69-5 structure
Product Name:6-(4-fluorophenyl)hex-3-en-2-one
CAS No:2229654-69-5
MF:C12H13FO
MW:192.229427099228
CID:5861001
PubChem ID:165714003
Update Time:2025-11-01

6-(4-fluorophenyl)hex-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-fluorophenyl)hex-3-en-2-one
    • EN300-1781063
    • 2229654-69-5
    • Inchi: 1S/C12H13FO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h2,4,6-9H,3,5H2,1H3/b4-2+
    • InChI Key: WCKUOEZAPSYWDQ-DUXPYHPUSA-N
    • SMILES: FC1C=CC(=CC=1)CC/C=C/C(C)=O

Computed Properties

  • Exact Mass: 192.095043196g/mol
  • Monoisotopic Mass: 192.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

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6-(4-fluorophenyl)hex-3-en-2-one Related Literature

Additional information on 6-(4-fluorophenyl)hex-3-en-2-one

Introduction to 6-(4-fluorophenyl)hex-3-en-2-one (CAS No: 2229654-69-5)

6-(4-fluorophenyl)hex-3-en-2-one, identified by the chemical abstracts service number 2229654-69-5, is a compound of significant interest in the field of pharmaceutical chemistry and molecular biology. This molecule, featuring a conjugated enone system with a fluorinated aromatic ring, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluorophenyl moiety introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The chemical structure of 6-(4-fluorophenyl)hex-3-en-2-one consists of a hexadienone backbone substituted with a 4-fluorophenyl group at the sixth carbon position. This arrangement creates a system capable of participating in various non-covalent interactions, including π-stacking and hydrogen bonding, which are crucial for molecular recognition processes. The fluorine atom, being highly electronegative, exerts a significant influence on the electronic distribution within the molecule, modulating its reactivity and interaction with biological targets.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine into pharmaceuticals has been widely recognized as a strategy to optimize drug efficacy and reduce side effects. 6-(4-fluorophenyl)hex-3-en-2-one exemplifies this trend, as its fluorinated aromatic component can contribute to the development of novel therapeutic agents with improved pharmacological properties.

One of the most compelling aspects of 6-(4-fluorophenyl)hex-3-en-2-one is its potential as a building block for more complex molecules. The conjugated enone system provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological activities. For instance, modifications at the double bonds or the aromatic ring can lead to compounds with enhanced binding to specific enzymes or receptors. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop new treatments for various diseases.

Recent studies have explored the synthetic pathways for 6-(4-fluorophenyl)hex-3-en-2-one, highlighting its accessibility through well-established organic transformations. One such approach involves the condensation of 4-fluorobenzaldehyde with hexanediol derivatives under acidic conditions, followed by dehydration to form the enone. This method offers good yields and regioselectivity, making it suitable for large-scale production. Additionally, catalytic hydrogenation or oxidation strategies can be employed to modify the double bonds or introduce further functional groups, expanding the synthetic toolkit available for this compound.

The biological activity of 6-(4-fluorophenyl)hex-3-en-2-one has been investigated in several contexts. Preliminary studies suggest that it may exhibit properties relevant to neurological disorders, cancer therapy, and anti-inflammatory applications. The fluorophenyl group is known to enhance penetration through the blood-brain barrier, which could be beneficial for developing treatments targeting central nervous system disorders. Furthermore, the enone moiety has been shown to interact with various biological targets, including transcription factors and enzymes involved in signal transduction pathways.

In cancer research, 6-(4-fluorophenyl)hex-3-en-2-one has been explored as a potential inhibitor of key enzymes involved in tumor proliferation and survival. Its structural features allow it to mimic natural substrates or modulate enzyme activity through allosteric binding. Early in vitro experiments have demonstrated promising results in inhibiting kinases and other enzymes overexpressed in certain cancer types. These findings warrant further investigation into its efficacy as an anti-cancer agent.

The anti-inflammatory potential of this compound has also been examined. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders and autoimmune conditions. By targeting inflammatory pathways at multiple levels, 6-(4-fluorophenyl)hex-3-en-2-one may offer therapeutic benefits comparable to existing anti-inflammatory drugs but with improved selectivity and fewer side effects. The fluorine atom's influence on electronic properties could enhance binding affinity to inflammatory mediators or enzymes.

The development of novel materials based on 6-(4-fluorophenyl)hex-3-en-2-one is another area of interest. Its ability to form stable π-interactions makes it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its structural rigidity and functionalizable surface provide opportunities for designing advanced polymers with tailored mechanical and optical properties.

The synthesis and application of 6-(4-fluorophenyl)hex-3-en-2-one highlight its importance as a versatile intermediate in pharmaceutical chemistry. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play a significant role in drug discovery and material science advancements.

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